molecular formula C11H10N2O2 B1397440 1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid CAS No. 1056933-69-7

1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid

Cat. No.: B1397440
CAS No.: 1056933-69-7
M. Wt: 202.21 g/mol
InChI Key: HVCJDJBLQHCTFY-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid is a compound that features a benzimidazole moiety attached to a cyclopropane ring with a carboxylic acid functional group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s benzimidazole moiety is known for its biological activity, making it useful in studies related to enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid can be compared with other benzimidazole derivatives, such as:

    Albendazole: An antiparasitic drug.

    Mebendazole: Another antiparasitic agent.

    Thiabendazole: Used to treat parasitic worm infections.

    Cyclobendazole: Known for its antimicrobial properties.

The uniqueness of this compound lies in its cyclopropane ring and carboxylic acid group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-(3H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10(15)11(3-4-11)7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6H,3-4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCJDJBLQHCTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)N=CN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
Reactant of Route 6
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid

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